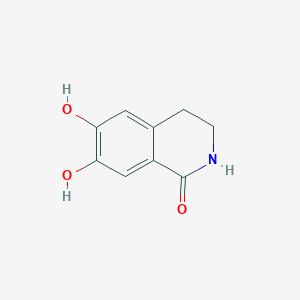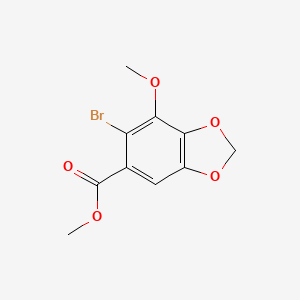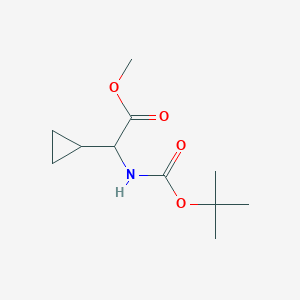
Metóxido de manganeso(II)
Descripción general
Descripción
Manganese(II) methoxide is a compound used in biochemical research and in carboxylating active methylene compounds . It is a product of the Thermo Scientific brand, originally part of the Alfa Aesar product portfolio .
Synthesis Analysis
While specific synthesis methods for Manganese(II) methoxide were not found, related research indicates that manganese(II) complexes can be synthesized and characterized . For instance, a series of manganese(II) complexes supported by cyclopentadienyl-phosphine ligands have been synthesized .Chemical Reactions Analysis
Manganese(II) ions can undergo various reactions. In basic solutions, H2O2 oxidizes Mn(II) to Mn(IV), giving a brown precipitate . Sodium hydroxide precipitates manganese(II) hydroxide . Solid sodium bismuthate oxidizes Mn2+ to purple MnO−4 without heating .Physical And Chemical Properties Analysis
Manganese(II) methoxide has a molecular weight of 117.006 g/mol . It is soluble in methanol and is moisture sensitive . The density at 20℃ is 0.86 g/mL . The boiling point at normal pressure is 65℃ .Aplicaciones Científicas De Investigación
Almacenamiento Electroquímico de Energía
El metóxido de manganeso(II) juega un papel significativo en la síntesis de materiales bidimensionales basados en manganeso, que son esenciales para el almacenamiento electroquímico de energía . Estos materiales, debido a su alta relación superficie-volumen y sus ricos estados redox, son ideales para su uso en baterías y supercondensadores. La capacidad del compuesto para formar estructuras con abundantes sitios activos mejora su interacción con los electrolitos, mejorando la eficiencia del almacenamiento de energía.
Catálisis
En catálisis, el metóxido de manganeso(II) se utiliza para crear catalizadores que facilitan diversas reacciones químicas . Sus propiedades permiten el desarrollo de catalizadores que no solo son altamente eficientes, sino que también poseen una amplia ventana de potencial electroquímico, lo que los hace adecuados para una variedad de aplicaciones catalíticas.
Investigación Proteómica
Como bioquímico, el metóxido de manganeso(II) se emplea en la investigación proteómica . Ayuda en el estudio de los proteomas, el conjunto completo de proteínas expresadas por un genoma, célula, tejido u organismo, lo cual es crucial para comprender los mecanismos de las enfermedades y descubrir nuevos objetivos terapéuticos.
Síntesis Orgánica
Este compuesto también se utiliza para carboxilar compuestos de metileno activos, una reacción clave en la síntesis orgánica . La capacidad de introducir grupos carboxilo en moléculas orgánicas abre caminos para crear una amplia gama de productos orgánicos, incluidos productos farmacéuticos y polímeros.
Aplicaciones Biomédicas
Los materiales basados en manganeso, incluidos los derivados del metóxido de manganeso(II), están encontrando un uso cada vez mayor en el campo biomédico para el diagnóstico y tratamiento de enfermedades . Su baja toxicidad y sus propiedades químicas únicas los hacen adecuados para aplicaciones de imagenología médica y terapéuticas.
Remediación Ambiental
El metóxido de manganeso(II) se puede utilizar para sintetizar nanopartículas de dióxido de manganeso, que tienen aplicaciones en la remediación ambiental . Estas nanopartículas pueden actuar como adsorbentes para eliminar contaminantes del agua y el suelo, ayudando a mitigar la contaminación ambiental.
Tecnología de Sensores
Las propiedades únicas de los materiales basados en manganeso derivados del metóxido de manganeso(II) los convierten en excelentes candidatos para la tecnología de sensores . Se pueden utilizar para desarrollar sensores que detectan diversas sustancias químicas y biológicas con alta sensibilidad y selectividad.
Ciencia de Materiales Avanzados
Finalmente, el metóxido de manganeso(II) es fundamental para el avance de la ciencia de los materiales, particularmente en el desarrollo de nanomateriales bidimensionales . Estos materiales tienen aplicaciones potenciales en electrónica, fotónica y otras tecnologías de vanguardia debido a sus propiedades físicas y químicas únicas.
Safety and Hazards
Direcciones Futuras
While specific future directions for Manganese(II) methoxide were not found, related research indicates that manganese oxides, produced through the Mn(II) oxidation process driven by microbes, have high oxidative reactivity and strong absorption capacity for many emerging pollutants . This suggests potential future applications in environmental remediation processes .
Mecanismo De Acción
Target of Action
Manganese(II) methoxide is primarily used as a biochemical for proteomics research . It is also used in the carboxylation of active methylene compounds . The primary targets of this compound are therefore proteins involved in proteomics research and active methylene compounds.
Mode of Action
It is known that manganese plays a role in numerous biogeochemical cycles . The oxidation of Mn(II) to Mn(III/IV) involves both biotic and abiotic mechanisms, including interactions with microbes, organic matter, light, reactive oxygen species, and mineral surfaces .
Biochemical Pathways
The oxidation of Mn(II) to form nanocrystalline Mn(III/IV) oxides impacts various biochemical pathways. This process is driven by microbes and results in the formation of biogenic manganese oxides (BioMnOx), which are usually amorphous and rich in defects . These oxides possess large surface areas, resulting in high oxidative reactivity and strong absorption capacity for many emerging pollutants .
Pharmacokinetics
It is known that manganese can cross the blood-brain barrier . Manganese in the blood is found as Mn(III) bound to binding sites for Fe(III) on transferrin or as Mn(II) bound to other serum proteins .
Result of Action
The result of the action of Manganese(II) methoxide is the formation of manganese oxides, which are among the strongest natural oxidants in our environments . These oxides have high oxidative reactivity and strong absorption capacity for many emerging pollutants .
Action Environment
The action of Manganese(II) methoxide is influenced by various environmental factors. At circumneutral pH, many microbes can facilitate faster Mn(II) oxidation than the chemical process by 4–5 orders of magnitude . Therefore, the pH of the environment plays a crucial role in the action of Manganese(II) methoxide.
Propiedades
IUPAC Name |
manganese(2+);methanolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH3O.Mn/c2*1-2;/h2*1H3;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIRCVPINUNHQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[O-].C[O-].[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6MnO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436826 | |
| Record name | Manganese(II) methoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7245-20-7 | |
| Record name | Manganese(II) methoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic Acid](/img/structure/B1610297.png)

![1,4-Dioxaspiro[4.5]dec-6-EN-8-one](/img/structure/B1610300.png)
![Benzaldehyde, 4,4'-[(4-methylphenyl)imino]bis-](/img/structure/B1610301.png)




![N-[Phenyl-(toluene-4-sulfonyl)methyl]formamide](/img/structure/B1610311.png)




